molecular formula C12H6Cl2N2 B1630597 4,7-Dichloro-1,10-phenanthroline CAS No. 5394-23-0

4,7-Dichloro-1,10-phenanthroline

Cat. No.: B1630597
CAS No.: 5394-23-0
M. Wt: 249.09 g/mol
InChI Key: GIEQBYJCGYHHSU-UHFFFAOYSA-N
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Description

4,7-Dichloro-1,10-phenanthroline is a heterocyclic organic compound with the molecular formula C12H6Cl2N2. It is a derivative of 1,10-phenanthroline, where chlorine atoms are substituted at the 4 and 7 positions. This compound is known for its chelating properties and is widely used in coordination chemistry, particularly in the formation of metal complexes.

Biochemical Analysis

Biochemical Properties

4,7-Dichloro-1,10-phenanthroline plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of its primary interactions is with metal ions, particularly iron and copper. The compound forms stable complexes with these metal ions, which can influence the activity of metalloenzymes. For example, this compound can inhibit the activity of metalloproteases by chelating the metal ion at the enzyme’s active site, thereby preventing substrate binding and catalysis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS). This oxidative stress can lead to changes in gene expression, particularly the upregulation of antioxidant defense genes. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to metal ions, forming stable complexes that can inhibit or activate enzymes. For instance, the compound can inhibit metalloproteases by chelating the metal ion at the enzyme’s active site. This inhibition prevents the enzyme from binding to its substrate and carrying out its catalytic function. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained oxidative stress and prolonged inhibition of metabolic enzymes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can have beneficial effects, such as enhancing antioxidant defenses and modulating enzyme activity. At high doses, it can be toxic, leading to adverse effects such as tissue damage, organ dysfunction, and even mortality. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for cellular metabolism. The compound can affect metabolic flux by inhibiting key enzymes in pathways such as glycolysis and the tricarboxylic acid (TCA) cycle. This inhibition can lead to changes in metabolite levels and overall metabolic balance within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in mitochondria can enhance its effects on cellular metabolism and oxidative stress .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in the nucleus can influence gene expression, while its localization in mitochondria can affect energy production and oxidative stress. Understanding the subcellular distribution of this compound is essential for elucidating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-1,10-phenanthroline typically involves a multi-step process. One common method includes the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid), orthoesters, and ortho-phenylenediamines. This reaction proceeds through a series of steps including cyclization and chlorination to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,7-Dichloro-1,10-phenanthroline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: The parent compound without chlorine substitutions.

    4,7-Dimethoxy-1,10-phenanthroline: A derivative with methoxy groups instead of chlorine atoms.

    5-Chloro-1,10-phenanthroline: A mono-chlorinated derivative.

Uniqueness

4,7-Dichloro-1,10-phenanthroline is unique due to the presence of two chlorine atoms, which enhance its electron-withdrawing properties and influence its reactivity and stability. This makes it particularly useful in forming stable metal complexes and in applications requiring strong chelating agents .

Properties

IUPAC Name

4,7-dichloro-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2/c13-9-3-5-15-11-7(9)1-2-8-10(14)4-6-16-12(8)11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEQBYJCGYHHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C3=NC=CC(=C31)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202229
Record name 1,10-Phenanthroline,4,7-dichloro
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Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5394-23-0
Record name 4,7-Dichloro-1,10-phenanthroline
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,10-Phenanthroline,4,7-dichloro
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Record name 5394-23-0
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Record name 1,10-Phenanthroline,4,7-dichloro
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Record name 4,7-Dichloro-1,10-phenanthroline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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